

Application Notes and Protocols for the Hydrothiolation of Alkynes with Diphenyl Disulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diphenyl disulfide

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These application notes provide a comprehensive overview of the hydrothiolation of alkynes using **diphenyl disulfide**, a critical reaction for the synthesis of vinyl sulfides. Vinyl sulfides are valuable intermediates in organic synthesis and are present in various biologically active molecules. This document details various reaction conditions, presents quantitative data for comparison, provides explicit experimental protocols, and illustrates a general reaction mechanism.

Introduction

The hydrothiolation of alkynes is an atom-economical addition reaction that installs a thiol moiety across a carbon-carbon triple bond. When **diphenyl disulfide** is used as the thiol source, it typically requires a catalyst to facilitate the cleavage of the S-S bond and promote the addition across the alkyne. The regioselectivity of this addition can be controlled to yield either Markovnikov or anti-Markovnikov products, and the stereoselectivity can favor the formation of either (E) or (Z)-vinyl sulfides. The choice of catalyst and reaction conditions is paramount in determining the outcome of the reaction.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from various catalytic systems for the hydrothiolation of alkynes with **diphenyl disulfide** and other diaryl disulfides. This allows for a direct comparison of their efficiency and selectivity.

Catalyst System	Alkyne Substrate	Disulfide	Base/Additive	Solvent	Temp. (°C)	Time (h)	Yield (%)	Selectivity (Z/E or M/aM)	Reference
CuI / Rongalite	Terminal Alkynes	Diaryl Disulfides	CS ₂ CO ₃	DMF	80	12	Moderate to Excellent	(Z)-selective	[1]
[Ir-F] Photocatalyst	Alkenes/Alkynes	Diphenyl Disulfide	-	DCE	RT	16	-	anti-Markovnikov	[2]
GaCl ₃	1-Octyne	Diphenyl Disulfide	-	Benzene	0	0.33	83	>20:1 (E/Z)	[3]
Wilkinson's Catalyst	Alkynes	Alkanethiols	-	-	-	-	-	(E)-selective, linear	[4][5]
Rh(I)-phosphine	Terminal Alkynes	Thiols	-	Aqueous	-	-	-	Markovnikov	[6]
Palladium Catalyst	Terminal Alkynes	Diaryl Disulfides	-	[bmim][PF ₆]	RT	-	Excellent	(Z)-1,2-bis(arylthio)-1-alkenes	[1]

Notes: M = Markovnikov, aM = anti-Markovnikov. RT = Room Temperature. Data for Wilkinson's catalyst and Rh(I)-phosphine with **diphenyl disulfide** specifically was not fully detailed in the snippets, but their general selectivity is noted. The Palladium-catalyzed reaction leads to a dithiolated product.

Experimental Protocols

Protocol 1: Copper-Catalyzed (Z)-Selective Hydrothiolation of Terminal Alkynes[1]

This protocol describes a method for the stereoselective synthesis of (Z)-1-alkenyl sulfides.

Materials:

- Copper(I) iodide (CuI)
- Rongalite (Sodium hydroxymethanesulfinate)
- Cesium carbonate (Cs_2CO_3)
- Terminal alkyne
- Diaryl disulfide (e.g., **diphenyl disulfide**)
- Dimethylformamide (DMF)

Procedure:

- To a reaction vessel, add the terminal alkyne, diaryl disulfide, CuI, rongalite, and Cs_2CO_3 .
- Add DMF as the solvent.
- Heat the reaction mixture at 80 °C for 12 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Perform an aqueous workup and extract the product with a suitable organic solvent.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired (Z)-1-alkenyl sulfide.

Protocol 2: Gallium Trichloride-Mediated (E)-Selective Disulfidation of Terminal Alkynes[3]

This protocol affords (E)-1,2-dithio-1-alkenes with high stereoselectivity.

Materials:

- Gallium trichloride (GaCl_3) (1.0 M solution in hexane)
- **Diphenyl disulfide**
- Terminal alkyne (e.g., 1-octyne)
- Benzene

Procedure:

- In a flask under an argon atmosphere, dissolve **diphenyl disulfide** (0.50 mmol) and the terminal alkyne (0.75 mmol) in benzene (2 mL).
- Cool the solution to 0 °C.
- Add gallium trichloride (0.50 mmol, 0.50 mL of a 1.0 M solution in hexane) to the mixture. The solution will turn brown.
- Stir the mixture at 0 °C for 20 minutes.
- Perform an extractive workup followed by silica gel column purification to isolate the (E)-1,2-di(phenylthio)-1-alkene.

Protocol 3: Photocatalytic anti-Markovnikov Hydrothiolation[2]

This method utilizes an iridium-based photocatalyst for the anti-Markovnikov addition of thiols derived from disulfides to alkynes.

Materials:

- [Ir-F] photocatalyst (e.g., $[\text{Ir}(\text{dF}(\text{CF}_3)\text{ppy})_2(\text{dtbbpy})]\text{PF}_6$) (1.0 mol%)
- Alkyne (0.3 mmol, 1.0 equiv.)
- Disulfide (0.6 mmol, 2.0 equiv.)
- 1,2-dichloroethane (DCE) (0.1 M)

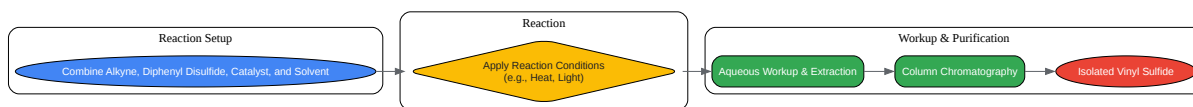
Procedure:

- In a reaction vessel, combine the alkyne, disulfide, and [Ir-F] photocatalyst.
- Add DCE as the solvent.
- Irradiate the reaction mixture with a 455 nm light source at room temperature for 16 hours.
- After the reaction is complete, concentrate the mixture and purify the residue by column chromatography to obtain the anti-Markovnikov hydrothiolation product.

Reaction Mechanism and Workflow

The mechanism of hydrothiolation can vary significantly depending on the catalyst employed. Common pathways involve either the activation of the alkyne by the metal catalyst followed by nucleophilic attack of the thiol, or the activation of the thiol through oxidative addition to the metal center.[7] For photocatalytic systems, a triplet-triplet energy transfer mechanism can lead to the homolytic cleavage of the disulfide bond, initiating a radical cascade.[2][8]

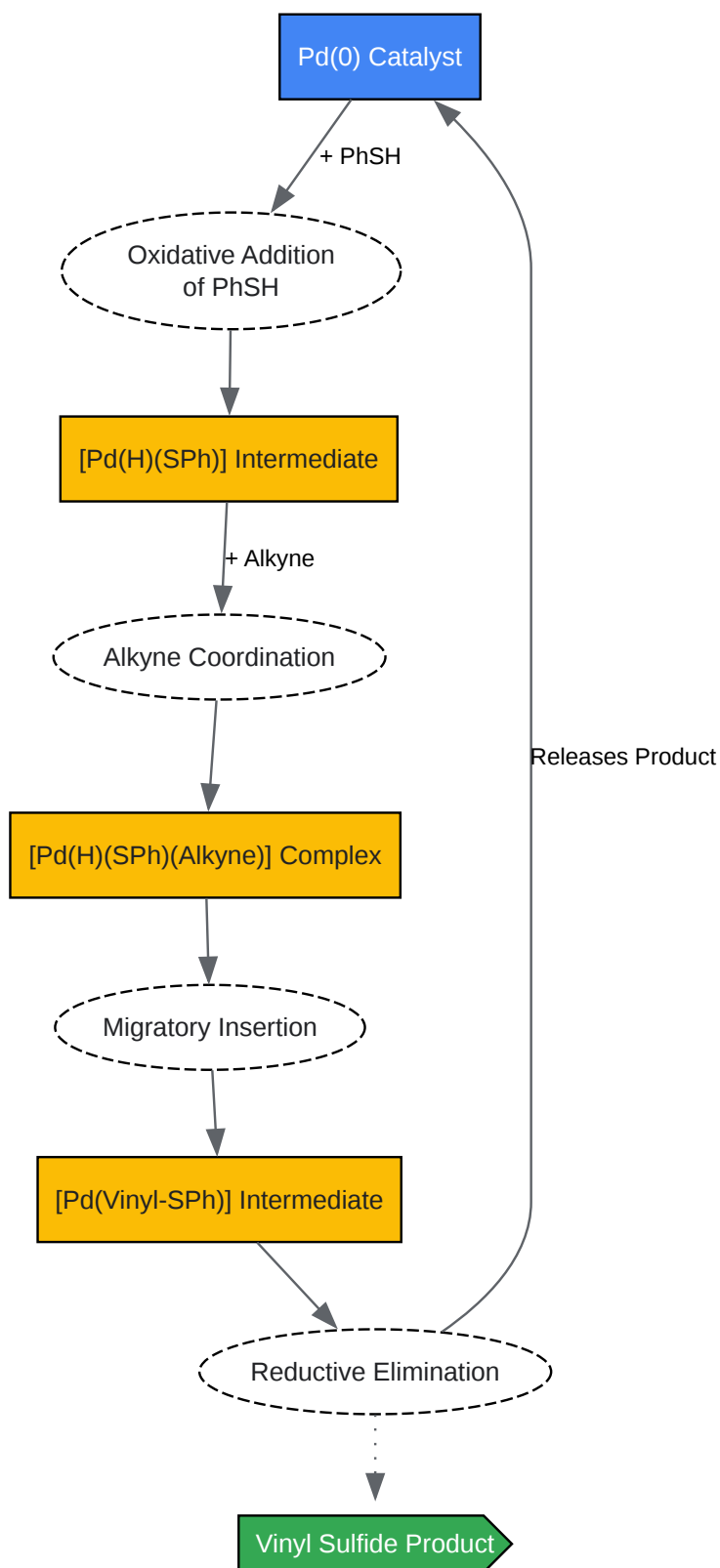
Below is a generalized workflow for a metal-catalyzed hydrothiolation reaction.



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Caption: General experimental workflow for the hydrothiolation of alkynes.

The following diagram illustrates a plausible catalytic cycle for a palladium-catalyzed hydrothiolation, which involves the formation of a palladium-thiolate intermediate.[9]



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Caption: Plausible mechanism for Palladium-catalyzed alkyne hydrothiolation.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic alkyne hydrothiolation with alkanethiols using Wilkinson's catalyst | UBC Chemistry [chem.ubc.ca]
- 5. Catalytic Alkyne Hydrothiolation with Alkanethiols using Wilkinson's Catalyst (2007), Shoai S. | AcademicGPT, tlooto [tlooto.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrothiolation of alkynes with thiol–catechol derivatives catalysed by CuNPs/TiO₂: exploring the reaction mechanism by DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of the palladium-catalyzed hydrothiolation of alkynes to thioethers: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Hydrothiolation of Alkynes with Diphenyl Disulfide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046162#hydrothiolation-of-alkynes-with-diphenyl-disulfide-conditions]

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